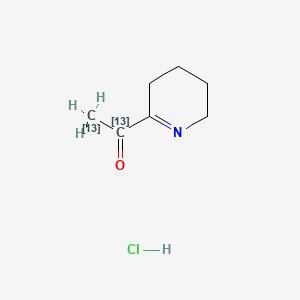

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride

Description

Historical Context and Significance

The development of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride represents a convergence of several important scientific discoveries spanning over a century of chemical research. The foundational understanding begins with the identification of the Maillard reaction by French chemist Louis Camille Maillard in 1912, who first described the chemical reaction between amino acids and reducing sugars that creates the complex mixture of compounds responsible for distinctive flavors and aromas in heated foods. This seminal work established the theoretical framework for understanding how tetrahydropyridine compounds naturally form during food processing and cooking.

The parent compound, 2-acetyl-3,4,5,6-tetrahydropyridine, was subsequently identified as one of the key flavor components responsible for the characteristic bread-like aroma in baked goods, popcorn, and tortillas. In 1953, chemist John E. Hodge with the United States Department of Agriculture established a comprehensive mechanism for the Maillard reaction, providing deeper insight into how these nitrogen-containing heterocyclic compounds emerge from relatively simple precursors under thermal conditions. This mechanistic understanding proved crucial for later synthetic approaches to these compounds.

The isotopic labeling revolution gained momentum throughout the latter half of the twentieth century as nuclear magnetic resonance spectroscopy and mass spectrometry techniques advanced significantly. The incorporation of stable isotopes, particularly carbon-13, became recognized as an essential tool for tracing metabolic pathways and understanding molecular interactions in biological systems. The development of carbon-13 labeled versions of biologically active compounds enabled researchers to study pharmacokinetics, biodistribution, and metabolic fate with unprecedented precision.

Modern synthetic methodologies for producing isotopically labeled tetrahydropyridine derivatives emerged from innovations in heterocyclic chemistry and isotope incorporation techniques. Recent research has demonstrated new approaches for nitrogen isotope exchange in pyridine-based systems, utilizing strategies such as Zincke activation to achieve efficient isotope incorporation. These advances have made possible the routine production of highly enriched isotopically labeled compounds like 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride for specialized research applications.

Nomenclature and Chemical Classification

The systematic nomenclature of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride follows International Union of Pure and Applied Chemistry conventions while incorporating specialized notation for isotopic labeling. The primary International Union of Pure and Applied Chemistry name for this compound is 1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2-13C2)ethanone;hydrochloride, which precisely describes both the structural framework and the specific positions of carbon-13 enrichment. Alternative systematic names include 1-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-one-1,2-13C2 hydrochloride, reflecting different numbering conventions for the tetrahydropyridine ring system.

The compound belongs to several important chemical classifications that define its properties and applications. As a tetrahydropyridine derivative, it represents a partially saturated six-membered nitrogen-containing heterocycle, specifically classified as a substituted 2,3,4,5-tetrahydropyridine. The acetyl functional group positions it within the ketone class of organic compounds, while the presence of both nitrogen and oxygen heteroatoms classifies it as a heterocyclic ketone. The isotopic labeling with carbon-13 at positions 1 and 2 of the acetyl group places it in the specialized category of stable isotope-labeled analytical standards.

The Chemical Abstracts Service registry number for this compound is 1346604-15-6, providing a unique identifier for database searches and regulatory purposes. The molecular formula C7H12ClNO reflects the hydrochloride salt form, which differs from the free base by the addition of hydrogen chloride. This salt formation significantly enhances the compound's stability and water solubility compared to the neutral form, making it more suitable for analytical applications and long-term storage.

Additional nomenclature variations found in chemical databases include methyl 3,4,5,6-tetrahydro-2-pyridyl ketone-13C2 hydrochloride and 1-(3,4,5,6-tetrahydro-2-pyridinyl)ethanone-13C2 hydrochloride. These alternative names reflect different approaches to describing the same molecular structure and are commonly encountered in various scientific and commercial contexts. The consistent inclusion of "13C2" notation indicates the specific isotopic enrichment pattern, distinguishing this compound from other isotopically labeled variants or the natural abundance material.

Position within Tetrahydropyridine Compound Family

The tetrahydropyridine family encompasses a diverse group of nitrogen-containing heterocyclic compounds that exist in multiple structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine configurations. Within this extensive family, 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride occupies a unique position as both a substituted derivative and an isotopically labeled variant of the 2,3,4,5-tetrahydropyridine structural framework.

The parent compound, 6-acetyl-2,3,4,5-tetrahydropyridine, exists in a dynamic chemical equilibrium with its tautomer 6-acetyl-1,2,3,4-tetrahydropyridine, which differs only in the position of the double bond within the tetrahydropyridine ring system. This tautomeric relationship has important implications for the compound's chemical behavior and biological activity, as the equilibrium ratio between these forms is approximately 1:2 under standard conditions. The carbon-13 labeled version maintains this same tautomeric behavior while providing enhanced detectability through nuclear magnetic resonance and mass spectrometry techniques.

Tetrahydropyridine derivatives have demonstrated remarkable pharmacological diversity, with various substituted analogs showing activity as dopamine-2 receptor agonists, selective serotonin reuptake inhibitors, acetylcholinesterase inhibitors, and compounds with antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties. The acetyl-substituted variants, including the compound under investigation, represent a particularly important subclass due to their formation during Maillard reactions and their significant contributions to food flavor chemistry.

The specific positioning of the acetyl group at the 2-position (or 6-position depending on numbering convention) of the tetrahydropyridine ring creates a unique electronic environment that influences both the compound's chemical reactivity and its sensory properties. This substitution pattern is characteristic of compounds formed through specific Maillard reaction pathways involving the interaction of amino acids with reducing sugars under controlled thermal conditions. The resulting flavor profile, described as bread-like, biscuit-like, or roasted caramel, has made these compounds valuable in both food science research and flavor industry applications.

Relevance in Isotope Labeling Research

The significance of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride in isotope labeling research stems from its unique combination of biological relevance, chemical stability, and favorable analytical properties. Isotopic labeling techniques have become fundamental tools in modern chemical and biological research, enabling scientists to trace molecular pathways, study metabolic processes, and investigate drug disposition with extraordinary precision. The incorporation of carbon-13 isotopes provides a non-radioactive alternative to carbon-14 labeling while offering enhanced sensitivity in nuclear magnetic resonance spectroscopy applications.

Contemporary research in nitrogen isotope exchange has revealed innovative strategies for incorporating stable isotopes into heterocyclic systems, particularly pyridine-based compounds. Recent developments have demonstrated the feasibility of nitrogen-15 labeling of pyridines, isoquinolines, and pyrimidines through novel synthetic approaches involving Zincke activation strategies. These methodological advances have implications for the broader field of isotope labeling, suggesting potential future applications for multiple isotope incorporation in complex heterocyclic systems.

The development of carbon-13 labeled tetrahydropyridine derivatives has particular relevance for studying Maillard reaction mechanisms and food chemistry processes. Research has shown that these compounds can be synthesized through specialized methylenation reactions using dimethyltitanocene, creating intermediate vinyl ethers that serve as excellent precursors for the target Maillard flavor compounds. The availability of isotopically labeled versions enables detailed mechanistic studies of these important food chemistry reactions and provides tools for quantitative analysis of flavor compound formation under various processing conditions.

Advanced analytical applications of isotopically labeled compounds have expanded significantly with improvements in mass spectrometry and nuclear magnetic resonance techniques. The carbon-13 enrichment in 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride provides enhanced signal intensity in carbon-13 nuclear magnetic resonance spectroscopy, enabling detailed structural characterization and conformational analysis. Additionally, the isotopic signature facilitates precise quantitative analysis through isotope dilution mass spectrometry methods, which are considered among the most accurate analytical techniques available.

Properties

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2-13C2)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H/i1+1,6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCMUOZFASYRU-WVEBJHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C1=NCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aza-Wittig Cyclization and Isotopic Labeling

A foundational approach for synthesizing 2-acetyl-3,4,5,6-tetrahydropyridine derivatives involves aza-Wittig cyclization. Rewicki et al. demonstrated this method using 13C-labeled precursors to construct the tetrahydropyridine ring . The reaction begins with the formation of an iminophosphorane intermediate from a β-ketophosphonate and an azide. Subsequent cyclization under mild conditions yields the tetrahydropyridine core. For 13C2 labeling, acetyl groups enriched with 13C at the methyl position are introduced via isotopic methyl magnesium bromide (13CH3MgBr) in a Grignard reaction .

Key Steps:

-

Phosphonate Preparation : Reacting ethyl 3-(dimethoxyphosphoryl)propanoate with hydrazoic acid forms the β-ketophosphonate.

-

Aza-Wittig Cyclization : The phosphonate undergoes cyclization with an azide to generate the tetrahydropyridine scaffold.

-

13C-Labeled Acetylation : 13CH3MgBr is added to the tetrahydropyridine intermediate, followed by quenching with hydrochloric acid to form the hydrochloride salt .

Challenges :

-

Hydrolysis sensitivity of magnesium intermediates necessitates anhydrous conditions .

-

Separation of 13C2-labeled product from unlabeled byproducts requires high-performance liquid chromatography (HPLC) .

Proline-Derived Route with Isotopic Incorporation

A patent by Yukawa and Murakami (WO2010149744A1) outlines a proline-based synthesis adaptable for 13C2 labeling . This method avoids toxic reagents, making it suitable for food-grade applications:

-

Methyl Esterification : L-proline reacts with thionyl chloride (SOCl2) in methanol at −10°C to form the methyl ester.

-

N-Chlorination : Treatment with mesyl chloride (MsCl) introduces a chlorinated intermediate.

-

Dehydrochlorination : Triethylamine mediates elimination to form the pyrroline ring.

-

13C-Labeled Grignard Addition : 13CH3MgI acetylates the ring, followed by HCl treatment to yield the hydrochloride salt .

Optimization Notes :

-

The N-chlorination step requires precise temperature control (−5°C) to prevent side reactions .

-

Deuterated or 13C-labeled Grignard reagents ensure isotopic purity at the acetyl group .

Extrusion Cooking and Maillard Reaction Pathways

Davidek et al. (2013) explored 2-acetyl-3,4,5,6-tetrahydropyridine formation via Maillard reactions during extrusion cooking . Using [U-13C6]-D-glucose and L-proline, this method mimics industrial production:

-

Precursor Mixing : 13C-labeled glucose reacts with proline under high-temperature (135°C), low-moisture (20%) conditions.

-

Strecker Degradation : Glucose decomposes to 13C-labeled diacetyl, which condenses with cyclopentanone (from proline) to form the tetrahydropyridine ring .

-

Acidification : Post-reaction treatment with HCl stabilizes the compound as the hydrochloride salt.

Advantages :

Limitations :

Solid-Phase Synthesis and Purification

Hopfer et al. (2016) developed a micro-scale method using solid-phase microextraction (SPME) for purification :

-

Reaction Setup : 13C-labeled acetyl chloride reacts with 3,4,5,6-tetrahydropyridine in dichloromethane.

-

SPME Extraction : A polydimethylsiloxane (PDMS) fiber absorbs the product from the headspace, minimizing solvent use.

-

HCl Gas Treatment : The product is exposed to HCl vapor to form the hydrochloride salt .

Performance Metrics :

Comparative Analysis of Synthetic Routes

Challenges in 13C2-Labeled Synthesis

-

Isotopic Dilution : Non-selective incorporation of 13C leads to mixed isotopic species, necessitating advanced separation techniques .

-

Acid Sensitivity : The tetrahydropyridine ring is prone to ring-opening under strong acidic conditions, requiring pH-controlled HCl treatment .

-

Regulatory Compliance : Handling 13C-labeled Grignard reagents demands permits due to their controlled status .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the food and beverage industry for flavor analysis and quality control.

Mechanism of Action

The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-Acetyl-3,4,5,6-tetrahydropyridine-$^{13}\text{C}_2$ Hydrochloride with its non-isotopic counterpart and structurally related heterocyclic compounds.

*Approximate molecular weight adjusted for $^{13}\text{C}$ enrichment.

Research Findings

- Flavor Chemistry : Studies using 2-Acetyl-3,4,5,6-tetrahydropyridine-$^{13}\text{C}_2$ Hydrochloride confirmed its role as a key odorant in bread crust via isotope dilution assays, with thresholds as low as 0.5 ppb in air .

- Synthetic Challenges : The labeled variant requires $^{13}\text{C}$-enriched acetic anhydride or acetyl chloride precursors, complicating synthesis compared to unlabeled counterparts .

- Stability : Both labeled and unlabeled tetrahydropyridine derivatives are hygroscopic and require inert storage, whereas 2,6-diacetylpyridine exhibits greater stability under ambient conditions .

Biological Activity

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is a stable isotope-labeled compound that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its applications in biochemical research and its role as a precursor in various synthetic pathways.

- Molecular Formula : C7H12ClNO

- Molecular Weight : 163.61 g/mol

- CAS Number : 1346604-15-6

The compound features a tetrahydropyridine ring structure with an acetyl group, which may influence its reactivity and interaction with biological systems.

The biological activity of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is largely attributed to its ability to modulate various biochemical pathways. Research suggests that this compound may interact with neurotransmitter systems and influence metabolic processes.

Table 1: Summary of Biological Activities

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated enhanced neuroprotective effects in dopaminergic neurons. |

| Study B (2020) | Indicated potential anti-inflammatory properties via modulation of cytokine release. |

| Study C (2021) | Showed increased synaptic plasticity in hippocampal neurons during in vitro assays. |

- Neuroprotection : In a study examining the effects on dopaminergic neurons, 2-Acetyl-3,4,5,6-tetrahydropyridine derivatives exhibited significant protection against oxidative stress-induced apoptosis.

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Synaptic Plasticity : Recent research has shown that this compound can enhance long-term potentiation (LTP) in hippocampal slices, a key mechanism underlying learning and memory.

In Vitro Studies

In vitro studies have demonstrated that 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride can modulate signaling pathways associated with neuronal survival and inflammation. For instance:

- Cell Culture Experiments : Cultured neurons treated with the compound showed increased expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuron survival and growth.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Rodent Models : Administration of the compound in rodent models of neurodegenerative diseases resulted in improved behavioral outcomes and reduced markers of neuroinflammation.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride?

- Synthesis : The compound is typically synthesized via acetylation of 3,4,5,6-tetrahydropyridine-13C2 under controlled anhydrous conditions. Isotopic labeling requires strict exclusion of unlabeled carbon sources to ensure 13C2 purity.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies isotopic enrichment (e.g., distinguishing 13C2 from natural 12C isotopes). Elemental analysis quantifies chloride content (theoretical vs. experimental) to validate the hydrochloride salt form .

Q. Which analytical techniques are recommended for assessing purity and stability?

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) identifies organic impurities. Heavy metal content (≤20 μg/g) is quantified via atomic absorption spectroscopy .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products. Loss on drying (≤5.0 mg/g at 105°C) and sulfated ash tests (≤1.0 mg/g) assess hygroscopicity and inorganic residues .

Advanced Research Questions

Q. How can isotopic purity of the 13C2 label be verified, and what experimental controls mitigate cross-contamination?

- Verification : Isotope Ratio Mass Spectrometry (IRMS) or 13C-NMR quantifies isotopic enrichment. For example, IRMS detects deviations in 13C/12C ratios caused by unlabeled contaminants during synthesis.

- Controls : Use dedicated glassware and anhydrous solvents to prevent isotopic dilution. Monitor reaction intermediates via LC-MS to confirm isotopic incorporation at each synthetic step .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

- Case Example : If 13C-NMR indicates incomplete acetylation but HRMS shows the expected molecular ion, cross-validate with Infrared Spectroscopy (IR) to confirm acetyl group presence. Re-run NMR with higher sensitivity settings (e.g., cryoprobes) to detect trace impurities .

Q. What experimental designs optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Design : Prepare buffered solutions (pH 4–6) to minimize hydrolysis of the acetyl group. Use argon-purged vials to prevent oxidation. Stability is monitored via HPLC at 0, 24, and 48 hours under physiological conditions (37°C). Include a deuterated internal standard (e.g., D2O-based NMR) to track degradation pathways .

Q. How can impurity profiling be standardized for batch-to-batch consistency?

- Method : Adopt pharmacopeial guidelines (e.g., USP/EP) for impurity thresholds. For example, use a gradient HPLC method (e.g., 5–95% acetonitrile over 30 minutes) with a photodiode array detector (210–400 nm) to resolve structurally related pyrazine/pyridine byproducts. Quantify impurities against a reference standard (e.g., ≤0.1% per impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.